

Application Notes and Protocols for Meleagrin Synthesis and Purification

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Meleagrin is a fungal-derived prenylated indole alkaloid that has garnered significant interest within the scientific community due to its diverse biological activities. Exhibiting potential as an anti-cancer, anti-inflammatory, and anti-fibrotic agent, **Meleagrin** presents a promising scaffold for drug discovery and development. These application notes provide detailed protocols for the synthesis and purification of **Meleagrin**, offering guidance for researchers seeking to obtain this compound for further investigation. The provided methodologies are based on established literature and are intended to be a comprehensive resource for laboratory application.

Data Presentation

Table 1: Summary of Meleagrin Purification from Penicillium chrysogenum



Purification Step	Starting Material	Eluent/Solv ent System	Yield (mg)	Purity	Reference
Solvent Extraction	30-day old fungal culture broth	Ethyl Acetate	1400 (crude extract)	Low	[1]
Sephadex LH-20 Chromatogra phy	1400 mg crude extract	Chloroform:M ethanol (1:1)	433 (sub- fraction)	Medium	[1]
Silica Gel Chromatogra phy	213 mg of a refined sub- fraction	n- hexane:Ethyl Acetate (gradient)	120	High	[1]

Experimental Protocols

Protocol 1: Isolation and Purification of Meleagrin from Penicillium chrysogenum

This protocol details the extraction and purification of **Meleagrin** from a fungal culture of Penicillium chrysogenum.[1]

1. Fungal Fermentation:

 Culture Penicillium chrysogenum strain S003 in Czapek-Dox yeast liquid medium at ambient temperature for 30 days.

2. Extraction:

- Filter the 30-day old culture broth to separate the mycelia and the liquid broth.
- Partition the liquid broth with ethyl acetate three times to extract the active metabolites.
- Combine the ethyl acetate fractions and concentrate under vacuum to yield the crude extract.



- 3. Initial Purification by Sephadex LH-20 Chromatography:
- Dissolve the crude ethyl acetate extract in a minimal amount of chloroform:methanol (1:1).
- Apply the dissolved extract to a Sephadex LH-20 column pre-equilibrated with chloroform:methanol (1:1).
- Elute the column with the same solvent system (chloroform:methanol, 1:1).
- Collect fractions and monitor by Thin Layer Chromatography (TLC).
- Combine fractions containing Meleagrin.
- 4. Final Purification by Silica Gel Chromatography:
- Subject the **Meleagrin**-containing fraction from the Sephadex LH-20 column to further fractionation on a new Sephadex LH-20 column with the same elution conditions.
- Concentrate the resulting enriched fraction.
- Purify the enriched fraction using a silica gel column with a gradient elution of n-hexane:ethyl acetate (starting from 9:1 to 1:9).
- Collect the fractions containing pure Meleagrin, which appears as pale-yellow crystals upon solvent evaporation.

Protocol 2: Chemical Synthesis of Meleagrin A from Neoxaline

While a complete de novo total synthesis of **Meleagrin** is exceptionally complex and not widely reported, a two-step transformation from the related natural product neoxaline has been described.[2] The following is a generalized protocol based on this transformation.

Step 1: Albright-Goldman Oxidation of Neoxaline

• In a suitable flask, dissolve neoxaline in a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride.



- Stir the reaction at room temperature for the time required for the oxidation to complete (monitor by TLC).
- Upon completion, quench the reaction and perform a standard aqueous work-up.
- Extract the product with an appropriate organic solvent and purify by column chromatography to yield the intermediate.

Step 2: Methylation to Yield Meleagrin A

- Dissolve the intermediate from Step 1 in a suitable solvent.
- Add a methylating agent (e.g., methyl iodide) and a non-nucleophilic base.
- Stir the reaction until completion (monitor by TLC).
- After the reaction is complete, perform an aqueous work-up and extract the product.
- Purify the crude product by column chromatography to obtain **Meleagrin** A.

Protocol 3: Purification of Meleagrin by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the final purification of **Meleagrin** using preparative HPLC. The specific conditions may need to be optimized based on the crude sample's purity and the available HPLC system.

- 1. Sample Preparation:
- Dissolve the crude or partially purified Meleagrin sample in the mobile phase to be used for the HPLC separation.
- \bullet Filter the sample through a 0.45 μm syringe filter to remove any particulate matter.
- 2. HPLC Conditions:
- Column: A reversed-phase C18 column is suitable for the separation of indole alkaloids like
 Meleagrin.



- Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of a modifier like formic acid (0.1%) to improve peak shape. A typical gradient might be from 30% B to 100% B over 30 minutes.
- Flow Rate: Adjust the flow rate according to the column diameter.
- Detection: Monitor the elution at a wavelength where Meleagrin has a strong absorbance, such as 347 nm.[3]
- 3. Fraction Collection:
- Collect fractions corresponding to the **Meleagrin** peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions and remove the solvent under reduced pressure to obtain pure
 Meleagrin.

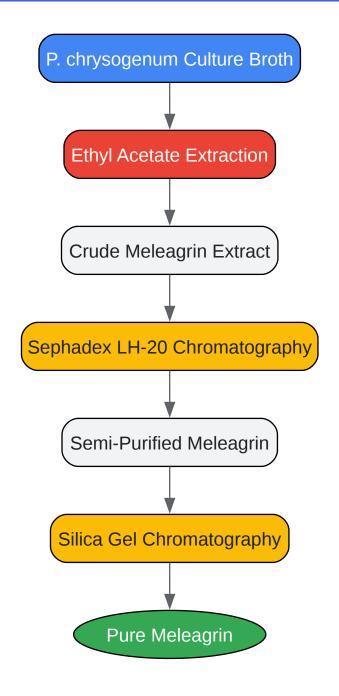
Visualizations



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Caption: Biosynthetic workflow of **Meleagrin** from amino acid precursors.

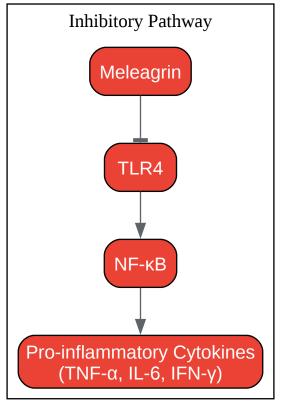


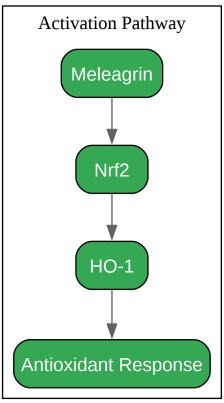


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Caption: Experimental workflow for **Meleagrin** purification from a fungal source.







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Caption: Signaling pathways modulated by **Meleagrin**.

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